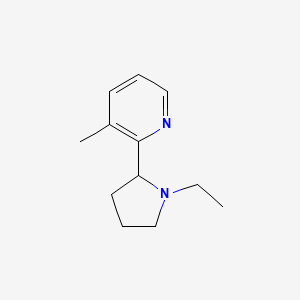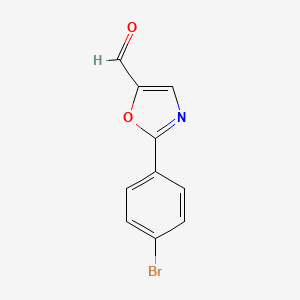![molecular formula C10H13ClN2O4S B11810775 2-(3-Hydroxypropyl)-1H-benzo[d]imidazole-5-sulfonic acid hydrochloride](/img/structure/B11810775.png)
2-(3-Hydroxypropyl)-1H-benzo[d]imidazole-5-sulfonic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Hydroxypropyl)-1H-benzo[d]imidazole-5-sulfonic acid hydrochloride is a compound that belongs to the class of imidazole derivatives Imidazole-based compounds are known for their wide range of biological and pharmaceutical activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxypropyl)-1H-benzo[d]imidazole-5-sulfonic acid hydrochloride typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the Hydroxypropyl Group: The hydroxypropyl group can be introduced via alkylation reactions using 3-chloropropanol or similar reagents.
Sulfonation: The sulfonic acid group is introduced through sulfonation reactions using reagents like chlorosulfonic acid or sulfur trioxide.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and advanced purification techniques to ensure high yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Hydroxypropyl)-1H-benzo[d]imidazole-5-sulfonic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzimidazole ring can be reduced under specific conditions to form dihydrobenzimidazole derivatives.
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions, leading to the formation of sulfonate esters or amides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Nucleophiles such as alcohols, amines, or thiols in the presence of a base.
Major Products
Oxidation: Formation of 2-(3-oxopropyl)-1H-benzo[d]imidazole-5-sulfonic acid.
Reduction: Formation of 2-(3-hydroxypropyl)-1,2-dihydro-1H-benzo[d]imidazole-5-sulfonic acid.
Substitution: Formation of sulfonate esters or amides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(3-Hydroxypropyl)-1H-benzo[d]imidazole-5-sulfonic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including antibacterial, antifungal, and anticancer activities.
Industry: Utilized in the development of corrosion inhibitors and as a component in specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-(3-Hydroxypropyl)-1H-benzo[d]imidazole-5-sulfonic acid hydrochloride involves its interaction with specific molecular targets. The hydroxypropyl group may facilitate binding to active sites of enzymes or receptors, while the sulfonic acid group can enhance solubility and ionic interactions. The benzimidazole core is known to interact with various biological pathways, potentially inhibiting enzyme activity or modulating receptor functions.
Comparación Con Compuestos Similares
Similar Compounds
2-(3-Hydroxypropyl)-1H-benzimidazole: Lacks the sulfonic acid group, which may reduce its solubility and ionic interactions.
1H-benzimidazole-5-sulfonic acid: Lacks the hydroxypropyl group, which may affect its binding affinity and specificity.
2-(3-Hydroxypropyl)-1H-imidazole-4-sulfonic acid: Similar structure but with different positioning of the sulfonic acid group, which can influence its reactivity and biological activity.
Uniqueness
2-(3-Hydroxypropyl)-1H-benzo[d]imidazole-5-sulfonic acid hydrochloride is unique due to the combination of the hydroxypropyl and sulfonic acid groups attached to the benzimidazole ring. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C10H13ClN2O4S |
|---|---|
Peso molecular |
292.74 g/mol |
Nombre IUPAC |
2-(3-hydroxypropyl)-3H-benzimidazole-5-sulfonic acid;hydrochloride |
InChI |
InChI=1S/C10H12N2O4S.ClH/c13-5-1-2-10-11-8-4-3-7(17(14,15)16)6-9(8)12-10;/h3-4,6,13H,1-2,5H2,(H,11,12)(H,14,15,16);1H |
Clave InChI |
IUWRFVLMWGKXCW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1S(=O)(=O)O)NC(=N2)CCCO.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


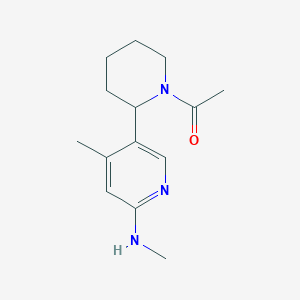



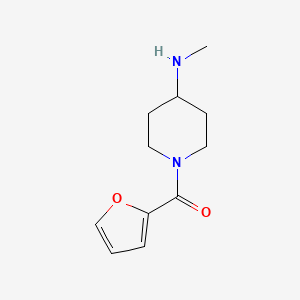
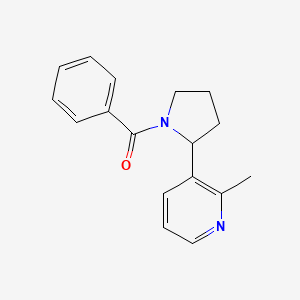
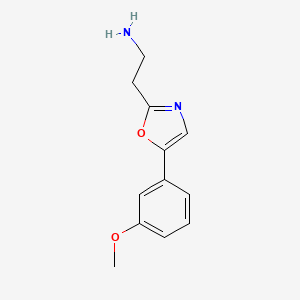
![2-Bromo-N-methylbenzo[d]thiazol-6-amine](/img/structure/B11810734.png)
